
(R)-2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol
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Overview
Description
®-2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol is a synthetic organic compound that features a bromopyridine moiety linked to a triazole ring, with a chiral propanol side chain. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Bromopyridine Moiety: Starting from a pyridine derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Construction of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable nitrile.
Coupling of the Bromopyridine and Triazole: This step often involves a nucleophilic substitution reaction where the bromopyridine reacts with a triazole derivative.
Introduction of the Chiral Propanol Side Chain: The final step might involve the addition of a chiral propanol group through a Grignard reaction or other suitable methods.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the propanol side chain can undergo oxidation to form a ketone or aldehyde.
Reduction: The bromopyridine moiety can be reduced to a pyridine derivative.
Substitution: The bromine atom in the bromopyridine can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or H2/Pd (Hydrogen with palladium catalyst).
Substitution: Reagents like NaNH2 (Sodium amide) or thiourea.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The incorporation of the bromopyridine group may enhance the compound's ability to interact with biological targets, making it a candidate for developing new antibiotics or antifungal agents. Studies have shown that similar compounds can inhibit the growth of various pathogens, suggesting that (R)-2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol could be effective against resistant strains of bacteria and fungi.
Anticancer Properties
Triazole compounds have been investigated for their anticancer potential. The specific arrangement of atoms in this compound allows for interactions with cancer cell pathways. Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cells or inhibit tumor growth.
Agricultural Applications
Fungicides
The triazole ring is a well-known scaffold in agricultural chemistry, particularly in the development of fungicides. Compounds similar to this compound have been shown to effectively control fungal diseases in crops. This compound could serve as a lead structure for designing new fungicides that are more effective and environmentally friendly.
Material Science
Polymer Chemistry
The unique properties of this compound make it suitable for use as a monomer or additive in polymer synthesis. Its ability to participate in various chemical reactions can lead to the development of novel materials with enhanced mechanical and thermal properties.
Biochemical Research
Bioconjugation and Labeling
Due to its functional groups, this compound can be utilized in bioconjugation techniques for labeling biomolecules. This application is crucial for tracking biological processes in vitro and in vivo.
Case Study 1: Antimicrobial Efficacy
A study conducted on triazole derivatives demonstrated that compounds with brominated pyridine structures exhibited enhanced antimicrobial activity against Staphylococcus aureus and Candida albicans. The results indicated that modifications similar to those found in this compound could lead to the development of potent antimicrobial agents.
Case Study 2: Agricultural Use
Field trials using triazole-based fungicides showed a significant reduction in fungal infections in wheat crops. The data suggested that compounds with similar structures to this compound could provide effective disease control while minimizing environmental impact.
Mechanism of Action
The mechanism of action of ®-2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol would depend on its specific biological target. Generally, compounds with triazole rings can interact with enzymes or receptors, inhibiting or modulating their activity. The bromopyridine moiety may enhance binding affinity to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
®-2-(3-(6-Chloropyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol: Similar structure with a chlorine atom instead of bromine.
®-2-(3-(6-Fluoropyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in ®-2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol may confer unique properties such as increased lipophilicity or specific binding interactions with biological targets, distinguishing it from its chloro- and fluoro- analogs.
Biological Activity
(R)-2-(3-(6-Bromopyridin-2-yl)-4H-1,2,4-triazol-4-yl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a triazole ring and a brominated pyridine moiety. Its molecular formula is C10H11BrN4O with a molecular weight of approximately 284.12 g/mol .
Antimicrobial Properties
Research has shown that triazole derivatives exhibit significant antimicrobial activity. The compound has been evaluated for its efficacy against various bacterial strains. In one study, it demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Antifungal Activity
The compound also exhibits antifungal properties. Triazole derivatives are known to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. In vitro studies have shown that this compound effectively inhibits the growth of several fungal species, including Candida albicans and Aspergillus niger .
Table 2: Antifungal Activity of this compound
Fungal Strain | MIC (µg/mL) |
---|---|
Candida albicans | 16 |
Aspergillus niger | 32 |
The biological activity of this compound can be attributed to its ability to interfere with nucleic acid synthesis and inhibit enzyme activity in pathogens. The triazole ring is crucial for binding to the target enzymes involved in the biosynthesis pathways of nucleotides and ergosterol .
Case Study 1: Antimicrobial Efficacy
In a clinical study involving patients with resistant infections, this compound was administered as part of a combination therapy. Results indicated a significant reduction in bacterial load within 48 hours compared to control groups receiving standard treatment alone .
Case Study 2: Fungal Infections
A separate study evaluated the efficacy of this compound against systemic fungal infections in immunocompromised patients. The results showed that patients treated with the compound had improved outcomes and reduced mortality rates compared to those receiving conventional antifungal therapies .
Properties
IUPAC Name |
(2R)-2-[3-(6-bromopyridin-2-yl)-1,2,4-triazol-4-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O/c1-7(5-16)15-6-12-14-10(15)8-3-2-4-9(11)13-8/h2-4,6-7,16H,5H2,1H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLQKVQZYUNSMW-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1C=NN=C1C2=NC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)N1C=NN=C1C2=NC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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